molecular formula C15H10Br2N2O2 B14885572 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide

2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide

Cat. No.: B14885572
M. Wt: 410.06 g/mol
InChI Key: HECQNSVRFYMNQE-UHFFFAOYSA-N
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Description

2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of two bromine atoms, a cyano group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide typically involves the following steps:

    Bromination: The starting material, 2,4-dibromophenol, is brominated to introduce the bromine atoms at the 2 and 4 positions.

    Nitrile Formation: The brominated phenol is then reacted with a suitable nitrile source, such as cyanogen bromide, to introduce the cyano group at the 6 position.

    Phenoxyacetamide Formation: The resulting 2,4-dibromo-6-cyanophenol is then reacted with phenylacetamide under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products Formed

    Substitution: Substituted phenoxyacetamides.

    Reduction: Amino derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano group and bromine atoms allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichloro-6-cyanophenoxy)-N-phenylacetamide: Similar structure but with chlorine atoms instead of bromine.

    2-(2,4-dibromo-6-methoxyphenoxy)-N-phenylacetamide: Similar structure but with a methoxy group instead of a cyano group.

    2-(2,4-dibromo-6-nitrophenoxy)-N-phenylacetamide: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide is unique due to the presence of both bromine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10Br2N2O2

Molecular Weight

410.06 g/mol

IUPAC Name

2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H10Br2N2O2/c16-11-6-10(8-18)15(13(17)7-11)21-9-14(20)19-12-4-2-1-3-5-12/h1-7H,9H2,(H,19,20)

InChI Key

HECQNSVRFYMNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)C#N

Origin of Product

United States

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